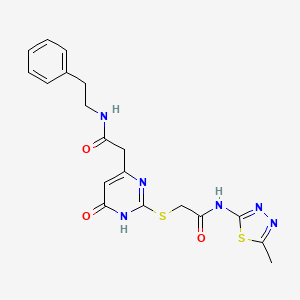

![molecular formula C16H13BrCl2N2O2 B2552854 N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide CAS No. 320417-74-1](/img/structure/B2552854.png)

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

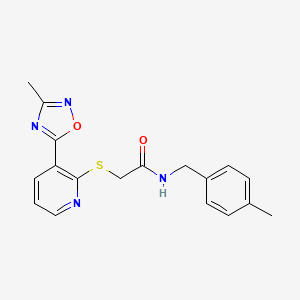

The compound "N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide" is a chemical entity that is likely to possess interesting properties given its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and biological activities. For instance, compounds with bromophenyl groups, dichlorobenzyl moieties, and propanamide linkages are often synthesized for their potential biological activities, such as herbicidal, pesticidal, or fungicidal properties , or for their immunosuppressive activities .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including halogenation, amination, and the formation of amide bonds. For example, the synthesis of N-aryl-3-(indol-3-yl)propanamides involves the formation of an amide linkage, which is a common feature in the target compound . Similarly, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide includes bromination and the use of a benzyl ether, which could be analogous to the oxyimino group in the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated and found to belong to the monoclinic system . These techniques could be applied to determine the molecular structure of the target compound, providing insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Compounds with similar structural motifs may undergo a variety of chemical reactions. The thermal reaction of N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane with α-bromo ketones suggests that bromophenyl compounds can participate in enamine-type alkylation and aza-Wittig reactions . These reactions could potentially be relevant to the target compound, especially if it is involved in the synthesis of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often closely related to their molecular structure. For example, the crystal structure and herbicidal activity of a thiadiazolopyrimidine derivative were studied, indicating that the molecular conformation can influence biological activity . The target compound's properties, such as solubility, melting point, and reactivity, could be inferred from similar compounds and would be important for its practical applications.

Scientific Research Applications

Immunomodulatory Applications

One study focused on the synthesis of N-aryl-3-(indol-3-yl)propanamides, highlighting compounds with significant immunosuppressive activities. Although not directly mentioning N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide, this research illuminates the potential of similar compounds in modulating immune responses, evidenced by their inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).

Organic Synthesis and Reactivity

Another study explored the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, a compound structurally related to the one , demonstrating its versatility in organic synthesis. The research detailed two different selective deprotonation paths leading to either β-lactams or acrylanilides, depending on the reaction conditions. This showcases the compound's potential in synthesizing molecules with biological activities (Pandolfi et al., 2019).

Material Science and Polymerization

In material science, the synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide were described, focusing on its role as an efficient fluorescent ATRP initiator in polymerizations of acrylates. Although it discusses a different bromophenyl propanamide derivative, the study underscores the utility of such compounds in polymer science for creating novel materials (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Research

Research into the design and synthesis of 1,2,3-triazole derivatives, including compounds with a bromophenyl moiety, demonstrated potent antimicrobial activities. These compounds were evaluated against various microbial strains, providing valuable insights for further antimicrobial research. Such studies indicate the potential use of this compound derivatives in developing new antimicrobial agents (Zhao et al., 2012).

properties

IUPAC Name |

(3Z)-N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrCl2N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQULNPQQAGCGFI-ZBKNUEDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2552776.png)

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)

![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)

![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)